3-BROMOPHENYL [(5-{[3-(DIFLUOROMETHYL)-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}-2-FURYL)METHYL] ETHER
Overview
Description
3-BROMOPHENYL [(5-{[3-(DIFLUOROMETHYL)-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}-2-FURYL)METHYL] ETHER is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a difluoromethyl group, and a triazolothiadiazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMOPHENYL [(5-{[3-(DIFLUOROMETHYL)-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}-2-FURYL)METHYL] ETHER typically involves multiple steps, starting with the preparation of the triazolothiadiazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the development of efficient purification methods to isolate the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-BROMOPHENYL [(5-{[3-(DIFLUOROMETHYL)-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}-2-FURYL)METHYL] ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
3-BROMOPHENYL [(5-{[3-(DIFLUOROMETHYL)-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}-2-FURYL)METHYL] ETHER has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-BROMOPHENYL [(5-{[3-(DIFLUOROMETHYL)-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}-2-FURYL)METHYL] ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The triazolothiadiazine moiety, in particular, is known for its ability to interact with multiple biological targets, contributing to the compound’s diverse pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share the triazolothiadiazine core and exhibit similar biological activities.
Difluoromethylated compounds: Compounds with difluoromethyl groups often have enhanced metabolic stability and bioactivity.
Bromophenyl ethers:
Uniqueness
3-BROMOPHENYL [(5-{[3-(DIFLUOROMETHYL)-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}-2-FURYL)METHYL] ETHER is unique due to its combination of a bromophenyl group, a difluoromethyl group, and a triazolothiadiazine moiety. This unique structure imparts the compound with distinct chemical and biological properties, making it a valuable target for further research and development .
Properties
IUPAC Name |
(7E)-7-[[5-[(3-bromophenoxy)methyl]furan-2-yl]methylidene]-3-(difluoromethyl)-6-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrF2N4O2S/c1-10-15(28-18-23-22-17(16(20)21)25(18)24-10)8-13-5-6-14(27-13)9-26-12-4-2-3-11(19)7-12/h2-8,16H,9H2,1H3/b15-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOXFCDEHNRYID-OVCLIPMQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2SC1=CC3=CC=C(O3)COC4=CC(=CC=C4)Br)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN2C(=NN=C2S/C1=C/C3=CC=C(O3)COC4=CC(=CC=C4)Br)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrF2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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